Alflutinib

Overview

Description

Alflutinib, also known as AST2818, is an orally available selective inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M . It has potential antineoplastic activity and is currently under investigation in clinical trials .

Molecular Structure Analysis

Alflutinib has a pharmacologically active metabolite, AST5902, which has similar antitumor activity . The concentration ratios of drug-related substances in tissues (e.g., lungs, gastrointestinal tract, and kidneys) to plasma were more than 10, indicating blood–brain barrier penetration .

Chemical Reactions Analysis

Alflutinib is primarily metabolized by CYP3A4 . As a strong CYP3A4 inducer, rifampicin exerted significant effects on the pharmacokinetics of alflutinib and the total active ingredients (alflutinib and AST5902) .

Physical And Chemical Properties Analysis

Alflutinib exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .

Scientific Research Applications

Cancer Treatment: Non-Small Cell Lung Cancer (NSCLC)

Alflutinib is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of NSCLC. It targets both EGFR-sensitive mutations and the T790M resistance mutation . Clinical trials have demonstrated its efficacy in patients with advanced NSCLC harboring the T790M mutation, particularly after the failure of first- or second-generation EGFR-TKI therapy .

Pharmacokinetics and Drug Metabolism

Studies have shown that Alflutinib is primarily metabolized by CYP3A4, a cytochrome P450 enzyme. It exhibits nonlinear pharmacokinetics with a time- and dose-dependent increase in apparent clearance due to its self-induction of CYP3A4 . This has implications for drug-drug interactions and dosage adjustments during treatment.

Drug Resistance Management

Alflutinib plays a role in managing drug resistance in cancer therapy. It is effective against the T790M mutation, a common cause of resistance to earlier generations of EGFR-TKIs. Understanding the mechanisms of resistance and developing strategies to overcome them are critical for improving patient outcomes .

Gene Therapy

While specific studies on Alflutinib’s role in gene therapy are not directly available, its function as an EGFR inhibitor suggests potential applications in gene therapy strategies, particularly those targeting EGFR pathways in cancer cells .

Personalized Medicine

Alflutinib’s targeted action against specific EGFR mutations aligns with the principles of personalized medicine. By focusing on the individual’s genetic profile, treatments can be tailored for better efficacy and reduced side effects .

Clinical Trials

Alflutinib has been the subject of various clinical trials to assess its safety and efficacy. These trials are crucial for determining the optimal dosing, understanding potential side effects, and evaluating the drug’s performance against other treatments .

Mechanism of Action

Future Directions

properties

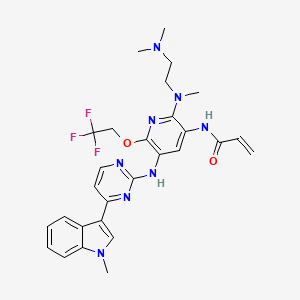

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOONMJXNWOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alflutinib | |

CAS RN |

1869057-83-9 | |

| Record name | Aflutinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alflutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FURMONERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

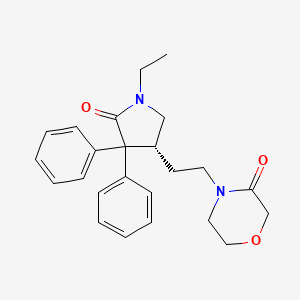

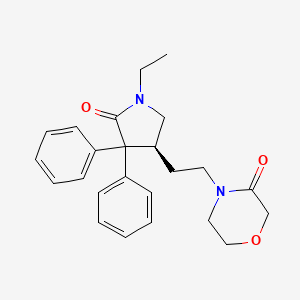

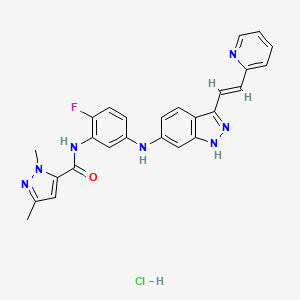

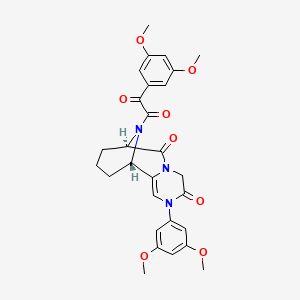

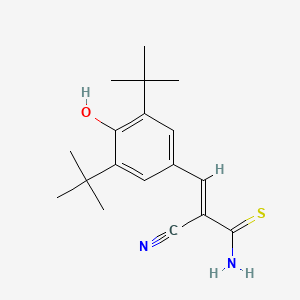

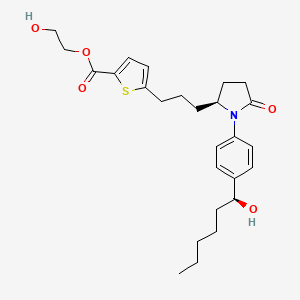

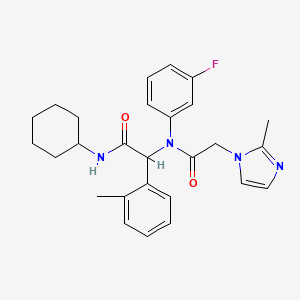

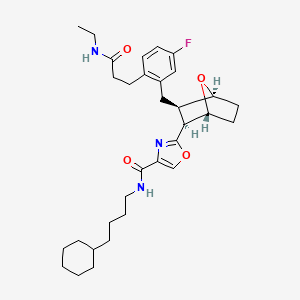

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)

![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide](/img/structure/B605244.png)